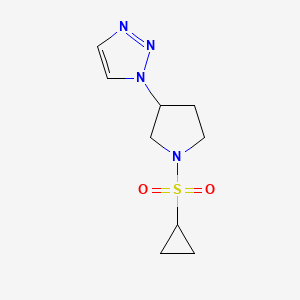

1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a cyclopropylsulfonyl group, a pyrrolidine ring, and a 1,2,3-triazole ring. These functional groups suggest that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists . The 1,2,3-triazole ring is a five-membered aromatic heterocycle, containing two nitrogen atoms and three carbon atoms.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the pyrrolidine and 1,2,3-triazole rings might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl group and the heterocyclic rings could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

Antibacterial and Surface Activity

1,2,4-Triazole derivatives, including those with sulfonyl groups, have demonstrated notable antibacterial properties and potential as surface-active agents. The synthesis of these derivatives through reactions involving amino triazoles and various chemical treatments yields compounds with significant antimicrobial activity, which suggests the potential utility of 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole in related applications (El-Sayed, 2006).

Caspase-3 Inhibition

Isatin 1,2,3-triazoles have been identified as potent inhibitors of caspase-3, a crucial enzyme in apoptosis (cell death), highlighting their potential in medical research, particularly in studies focused on inhibiting cell death mechanisms. This area of research may offer insights into the therapeutic applications of triazole derivatives in diseases characterized by aberrant apoptosis (Jiang & Hansen, 2011).

Synthesis of Polysubstituted Pyrroles

The compound's structural relatives have been used in the synthesis of polysubstituted pyrroles, which are valuable in pharmaceutical chemistry. Techniques involving terminal alkynes, sulfonyl azides, and allenes with nickel(0) catalysts have been applied to produce these compounds, indicating the versatility of 1,2,3-triazoles and sulfonyl-containing compounds in synthesizing complex heterocyclic structures (Miura et al., 2013).

Organocatalytic Cycloaddition

Sulfonyl-1,2,3-triazoles have been utilized in organocatalytic cycloadditions, showcasing their potential in creating novel triazole compounds. This process, performed at room temperature with catalytic amounts of pyrrolidine, underscores the chemical versatility of the 1,2,3-triazole group in facilitating efficient synthetic pathways for new compounds (Saraiva et al., 2015).

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have bioactive properties, suggesting they may interact with various biochemical pathways .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to have bioactive properties, suggesting they may have various effects at the molecular and cellular level .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its environment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. It’s always important to refer to the relevant safety data sheets and follow appropriate safety precautions when working with chemical compounds .

Propriétés

IUPAC Name |

1-(1-cyclopropylsulfonylpyrrolidin-3-yl)triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c14-16(15,9-1-2-9)12-5-3-8(7-12)13-6-4-10-11-13/h4,6,8-9H,1-3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOQSCKQZGUPMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)

![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2359450.png)

![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)